Arginyl adenylate is a nucleotide compound formed from the amino acid L-arginine and adenosine triphosphate (ATP). It plays a crucial role in various biological processes, particularly in the activation of L-arginine for protein synthesis. Arginyl adenylate is classified within a broader category of adenylate-forming enzymes, which are integral to metabolic pathways involving aminoacylation and peptide synthesis. These enzymes catalyze the formation of reactive adenylates that facilitate the transfer of amino acids to their corresponding transfer ribonucleic acids (tRNAs) during protein synthesis.
The synthesis of arginyl adenylate typically involves a two-step enzymatic reaction catalyzed by arginyl-tRNA synthetase. In the first step, L-arginine reacts with ATP to form arginyl adenylate and pyrophosphate. This reaction is characterized by the formation of a high-energy acyl-adenylate intermediate, which is crucial for subsequent nucleophilic attack by tRNA.
The reaction mechanism can be summarized as follows:
This two-step mechanism not only highlights the role of arginyl adenylate in protein synthesis but also illustrates the intricate interplay between nucleotides and amino acids in cellular metabolism .
Arginyl adenylate consists of an L-arginine moiety linked to an adenosine monophosphate (AMP) through a phosphoanhydride bond. The molecular structure features:
The molecular formula for arginyl adenylate is C₁₁H₁₄N₄O₈P, with a molecular weight of approximately 362.24 g/mol. Structural analysis using techniques such as X-ray crystallography has revealed insights into its conformation and binding interactions within the active site of arginyl-tRNA synthetase .
Arginyl adenylate participates in several key reactions:
The reaction mechanism involves:
The mechanism through which arginyl adenylate functions involves its role as an activated form of L-arginine, facilitating its transfer to tRNA. This process is critical for ensuring fidelity in protein synthesis:
Studies have shown that this mechanism is highly conserved across species, emphasizing its fundamental role in cellular biology .
Arginyl adenylate is typically found as a white crystalline powder at room temperature. Its solubility in water allows it to participate readily in biochemical reactions.
Relevant analyses indicate that the compound's reactivity can be influenced by pH and ionic strength, affecting its stability and interaction with enzymes .
Arginyl adenylate has several important applications in scientific research:
Arginyl adenylate (Arg-AMP), a high-energy mixed anhydride intermediate, possesses the molecular formula C₁₁H₁₈N₈O₇P and a monoisotopic mass of 414.10 g/mol. It forms via the ATP-dependent adenylation reaction catalyzed by arginyl-tRNA synthetase (ArgRS), linking the α-carboxylate of L-arginine to the α-phosphate of adenosine 5'-monophosphate (AMP) through a pyrophosphate bond (Figure 1). This reaction retains the L-stereochemistry of the arginine substrate, a configuration strictly conserved for proper tRNA charging [1] [6].
The guanidinium group of arginine is central to Arg-AMP’s recognition. Crystallographic studies of yeast ArgRS ternary complexes reveal that this group engages in an intricate hydrogen-bonding network with enzyme residues (e.g., Glu160, Asp225) and water molecules. Specifically, the planar guanidinium moiety forms bidentate hydrogen bonds with conserved carboxylate residues, while the aliphatic chain adopts an extended conformation stabilized by hydrophobic pockets. The adenine ring of AMP stacks against aromatic residues (e.g., Phe145), and its ribose 2'-OH group hydrogen-bonds with ArgRS backbone atoms, anchoring the adenylate in a catalytically competent orientation [1].
Table 1: Key Structural Features of Arginyl Adenylate
Structural Element | Chemical Properties | Functional Role |
---|---|---|
Guanidinium group (Arg) | Positively charged at physiological pH; forms multiple H-bonds | Specific recognition by ArgRS; electrostatic stabilization |
Mixed anhydride bond | High-energy (~30 kJ/mol hydrolysis energy); thermodynamically unstable | Facilitates nucleophilic attack by tRNA 3'-OH |
Adenine ring (AMP) | Hydrophobic stacking; hydrogen bonding with 2'-OH | Anchoring to ArgRS catalytic pocket; orientation for tRNA binding |
L-arginine stereochemistry | L-configuration at α-carbon | Ensures correct chiral identity for protein synthesis |
Crucially, Arg-AMP synthesis induces conformational changes in ArgRS. Upon arginine and ATP binding, the enzyme’s "active site closure" involves:
Arg-AMP’s mixed anhydride bond confers high kinetic lability, with hydrolysis rates influenced by pH, temperature, and ionic strength. In aqueous solutions, its half-life is typically seconds to minutes due to rapid non-enzymatic hydrolysis. Key thermodynamic parameters include:
Table 2: Thermodynamic Parameters of Arg-AMP in Aqueous Solutions
Condition | Rate Constant/Parameter | Molecular Basis |
---|---|---|
pH 6.1 | kcat (PPi exchange) = max | Protonated His residues enhance PPi binding to Arg-AMP-enzyme complex |
pH 8.2 | kcat (tRNA transfer) = max | Deprotonated tRNA 3'-OH attacks Arg-AMP |
25°C, neutral pH | Half-life ~60 sec | Nucleophilic attack by water on electrophilic carbonyl-phosphorus mixed anhydride |
1.0 M Arginine | Hydrolysis rate reduced 30% | Arginine self-association reduces water activity; guanidinium clusters act as crowders [4] |
Arginine’s guanidinium group modulates Arg-AMP stability. At concentrations >0.5 M, arginine forms head-to-tail hydrogen-bonded clusters, reducing solvent accessibility and acting as macromolecular crowders. This partially shields Arg-AMP from hydrolysis, decreasing degradation rates by 30% at 1.0 M arginine [4] [8]. Molecular dynamics simulations confirm that arginine’s preferential exclusion from protein surfaces increases local water ordering, further suppressing hydrolysis [4].
Arg-AMP exhibits distinct properties among aminoacyl adenylates due to its cationic side chain:
Table 3: Structural and Functional Comparison of Aminoacyl Adenylates
Aminoacyl Adenylate | Key Recognition Element | ATP Binding Mechanism | Stability in Solution |
---|---|---|---|
Arginyl adenylate | Guanidinium group (H-bond/charge) | Four Arg residues grip ATP phosphates; tRNA coupling [1] | Low (high hydrolysis rate) |
Isoleucyl adenylate | Branched alkyl side chain | Single Arg residue protected by ATP [10] | Moderate (hydrophobic shielding) |
Phenylalanyl adenylate | Aromatic ring (π-stacking) | Aromatic residues sandwich adenine | High (buried active site) |
o-Succinylbenzoyl-AMP | Carboxylate/aromatic moiety | P-loop grips ATP; domain rotation [3] | Very low (requires CoA coupling) |
The P-loop (phosphate-binding loop) motif (GXGXXG) in adenylating enzymes like MenE and ArgRS exhibits conserved ATP-triphosphate interactions. However, ArgRS lacks the large-scale domain alteration seen in MenE. Instead, its "additional domain 2" (Add2) undergoes local rearrangements to position the arginine substrate, minimizing solvent exposure of Arg-AMP [1] [3]. This difference underscores evolutionary specialization: class Ia synthetases (e.g., ArgRS) optimize tRNA-dependent adenylation, while ANL enzymes (e.g., MenE) prioritize adenylate- CoA coupling.
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